Bienvenue dans la boutique en ligne BenchChem!

4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide

Salt selection Aqueous solubility Assay reproducibility

4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide (CAS 1909316-99-9) is a heterocyclic building block comprising a 2-(methylamino)-1,3-thiazole core connected at the 4-position to a para-benzonitrile moiety, supplied as the hydrobromide salt. The free base (CAS 928648-21-9) carries the molecular formula C11H9N3S and a molecular weight of 215.28 g/mol.

Molecular Formula C11H10BrN3S
Molecular Weight 296.19 g/mol
CAS No. 1909316-99-9
Cat. No. B3391607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide
CAS1909316-99-9
Molecular FormulaC11H10BrN3S
Molecular Weight296.19 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)C2=CC=C(C=C2)C#N.Br
InChIInChI=1S/C11H9N3S.BrH/c1-13-11-14-10(7-15-11)9-4-2-8(6-12)3-5-9;/h2-5,7H,1H3,(H,13,14);1H
InChIKeyFIMUGMHLBLOKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile Hydrobromide (CAS 1909316-99-9): Chemical Identity, Salt Form, and Supply Profile


4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide (CAS 1909316-99-9) is a heterocyclic building block comprising a 2-(methylamino)-1,3-thiazole core connected at the 4-position to a para-benzonitrile moiety, supplied as the hydrobromide salt . The free base (CAS 928648-21-9) carries the molecular formula C11H9N3S and a molecular weight of 215.28 g/mol . The hydrobromide salt (C11H10BrN3S, MW 296.19) is commercially available at a minimum purity specification of 95% . This compound belongs to the broader 2-aminothiazole-benzonitrile chemotype, a scaffold recognized in kinase inhibitor medicinal chemistry programs targeting FLT3, KIT, CSF1R, and PDGFRβ [1].

Why 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile Hydrobromide Cannot Be Replaced by the 2-Amino or 2-Dimethylamino Analogs Without Validation


In the 2-aminothiazole-benzonitrile chemotype, the substitution at the thiazole 2-position acts as a critical molecular recognition element. Replacing the methylamino group (–NHCH3) with an unsubstituted amino group (–NH2, CAS 436151-85-8) removes a hydrophobic methyl contact that can modulate target binding, lipophilicity, and passive membrane permeability [1]. Conversely, replacing it with a dimethylamino group (–N(CH3)2) eliminates the hydrogen-bond donor capacity of the secondary amine, which may be essential for key hinge-region or DFG-motif interactions in kinase targets [2]. The hydrobromide salt form provides defined stoichiometry and, based on class-level behavior of aminothiazole salts, typically exhibits higher aqueous solubility than the free base – a parameter critical for reproducible in vitro assay preparation, particularly in biochemical kinase profiling where DMSO stock compatibility and aqueous dilution linearity are required .

Quantitative Differentiation Evidence: 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile Hydrobromide vs. Structural Analogs


Salt Form Identity: Hydrobromide Provides Defined Stoichiometry and Solubility Advantage vs. Free Base

The target compound is supplied as the hydrobromide salt (C11H10BrN3S, MW 296.19), whereas the most common directly comparable form – the free base (CAS 928648-21-9, C11H9N3S, MW 215.28) – lacks the ionic character conferred by salt formation . Based on class-level physicochemical principles for 2-aminothiazole derivatives, salt formation with HBr is expected to increase aqueous solubility by at least one to two orders of magnitude relative to the neutral free base, a critical parameter for achieving consistent DMSO → aqueous buffer dilution in biochemical assays .

Salt selection Aqueous solubility Assay reproducibility Pre-formulation

N-Methylation at the 2-Amino Position: Hydrogen-Bond Donor Preservation with Altered Lipophilicity vs. 2-Amino Analog

The 2-methylamino substituent (–NHCH3) on the thiazole ring differentiates this compound from the 2-amino analog 4-(2-aminothiazol-4-yl)benzonitrile (CAS 436151-85-8, C10H7N3S, MW 201.25) [1]. The methyl group adds one carbon unit (ΔMW = +14.03 Da; target free base MW 215.28 vs. 201.25 for the 2-amino analog) while retaining the single hydrogen-bond donor (–NH–) necessary for potential hinge-region contacts in kinase ATP-binding sites [2]. In the context of the broader 2-aminothiazole chemotype disclosed in patent literature for FLT3/KIT/CSF1R inhibition, the presence of a secondary N-methylamine (vs. primary amine) is a deliberate design element modulating both target affinity and metabolic stability [2].

Kinase hinge binding Hydrogen-bond donor Lipophilicity modulation Structure-activity relationship

para-Benzonitrile Substitution: Regioisomeric Differentiation from meta-Substituted Analogs

The benzonitrile moiety is attached at the para (4-) position of the phenyl ring in the target compound, contrasting with regioisomeric analogs such as 3-(2-aminothiazol-4-yl)benzonitrile (meta-substituted) . In kinase inhibitor design, the para-cyano group provides a linear, electron-withdrawing exit vector that can engage specific back-pocket or solvent-front residues, whereas the meta-substitution creates a bent geometry that alters the trajectory of the substituent and may confer different selectivity profiles across the kinome [1].

Regiochemistry Target engagement geometry Crystal packing Kinase selectivity

Commercial Availability at Defined Purity: 95% Minimum Specification Enables Reproducible Screening

The target compound is commercially supplied with a documented minimum purity specification of 95% (HPLC) by established vendors such as AKSci and Fujifilm Wako . In contrast, many structurally related 2-aminothiazole-benzonitrile analogs are offered without published purity specifications or are available only as custom synthesis products with variable quality [1]. For biochemical screening, a purity of ≥95% is the widely accepted minimum threshold to avoid artifacts from impurities that may act as pan-assay interference compounds (PAINS) or false-positive hits [2].

Compound quality control Assay reproducibility Procurement specification Batch consistency

Molecular Weight and Heavy Atom Count Differentiation from 2-Amino and 4-Methylthiazolyl Analogs

With a free base molecular weight of 215.28 Da (12 heavy atoms excluding hydrogens), the target compound occupies a distinct property space between the lighter 2-amino analog (201.25 Da, 11 heavy atoms) and the heavier 4-(4-methyl-5-thiazolyl)benzonitrile analog (200.26 Da, 11 heavy atoms but different topology) . This molecular weight range places the compound at the upper boundary of fragment-like space (MW ≤ 250 Da) and the lower boundary of lead-like space, making it suitable for both fragment-based and lead-optimization workflows [1].

Lead-likeness Fragment-based screening Property-based design Ligand efficiency metrics

Transparency on Data Limitations: No Published Biological IC50/EC50 Data Identified for This Specific Compound

As of the search date, no peer-reviewed journal articles, publicly deposited bioassay records (PubChem BioAssay, ChEMBL, BindingDB), or patent examples with quantitative biological activity data (IC50, EC50, Ki, Kd) were identified for this specific compound (CAS 1909316-99-9 or its free base CAS 928648-21-9) [1]. This stands in contrast to structurally related 2-aminothiazole analogs for which FLT3 and KIT inhibitory data have been deposited (e.g., IC50 values in the 15-62 nM range for certain patent examples in US11254667 and US11542261) [2]. Users should therefore treat this compound as requiring de novo biological profiling rather than purchasing based on pre-existing target engagement data.

Data availability Screening candidate Procurement caveat De novo profiling required

Recommended Application Scenarios for 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile Hydrobromide Based on Differentiated Properties


Kinase Inhibitor Fragment Library Expansion with Defined Methylamino Substitution

For medicinal chemistry teams building focused kinase inhibitor fragment libraries, this compound provides a specific 2-methylamino-thiazole hinge-binding motif with a para-cyano exit vector. Unlike the common 2-amino analog, the N-methyl group offers a single hydrogen-bond donor while introducing a hydrophobic contact point. Procurement of this compound at 95% purity enables immediate inclusion in fragment screening cascades without additional purification, and its position at the fragment-lead boundary (MW 215) makes it suitable for both primary fragment screening and early hit-to-lead optimization.

SAR Exploration of FLT3/KIT/CSF1R Inhibitor Chemotype Around the 2-Amino Position

Patent literature (TW201811777A, US6822097B1) establishes the 2-aminothiazole-benzonitrile scaffold as a validated pharmacophore for type III receptor tyrosine kinase inhibition (FLT3, KIT, CSF1R, PDGFRβ). This compound serves as the N-methyl probe within that chemotype series, allowing systematic SAR exploration of the 2-amino position. The hydrobromide salt form provides solubility suitable for biochemical kinase profiling assays, and the defined para-regiochemistry eliminates ambiguity in structure-activity interpretation. Recommended as a comparator compound alongside the 2-amino (CAS 436151-85-8) and 2-dimethylamino analogs to map the hydrogen-bond donor/acceptor requirements of the target kinase hinge region. [1]

Physicochemical Property Benchmarking in Lead Optimization Cascades

With a free base MW of 215.28 Da and a predicted cLogP of approximately 2.5-3.0, this compound occupies a property space relevant to lead-like chemical space. Procurement for use as a physiochemical benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies provides a reference point for evaluating the effect of N-methylation on passive permeability relative to the 2-amino parent. The hydrobromide salt's enhanced aqueous solubility further facilitates preparation of consistent dosing solutions for in vitro ADME assays.

Quote Request

Request a Quote for 4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.